1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea
Description
Properties
CAS No. |
13208-52-1 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
GQSXSORZURYFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 4-chloroaniline with 2,4-dimethylaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds with different functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Triclocarban (1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea)
- Structure : Features a 4-chlorophenyl and 3,4-dichlorophenyl group.
- Activity : Widely used as an antimicrobial agent, particularly in personal care products. Its dichlorinated phenyl group enhances lipophilicity, improving membrane permeability but increasing environmental persistence and toxicity .
- Comparison : The target compound replaces the 3,4-dichlorophenyl group with a 2,4-dimethylphenyl group, reducing halogen content. This substitution likely decreases toxicity but may compromise antimicrobial potency due to lower electronegativity.
Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)
- Structure : Contains a 4-chlorophenyl group and a 2,6-difluorobenzoyl moiety.
- Activity : A chitin synthesis inhibitor used as an insect growth regulator in agriculture. The fluorinated benzoyl group enhances target specificity toward insect enzymes .
- Comparison : The target compound’s dimethylphenyl group lacks the fluorinated aromatic system, suggesting divergent applications (e.g., mammalian cell targeting vs. insecticidal activity).
Compound 47d (1-(2,4-Dimethylphenyl)-3-(2-nitrobenzyl)urea)
- Structure : Incorporates a 2-nitrobenzyl group and 2,4-dimethylphenyl group.
- Activity : Demonstrates significant anti-proliferative activity in leukemia and breast cancer cell lines, attributed to the electron-withdrawing nitro group enhancing interactions with cellular targets .
Physicochemical Properties and Structure-Activity Relationships (SAR)
Substituent positions and electronic properties critically influence activity:
Key Observations :
- Halogenation : Chlorine atoms increase lipophilicity (LogP) and membrane permeability but raise toxicity concerns. The target compound’s single chlorine balances moderate lipophilicity with reduced bioaccumulation risk compared to polychlorinated analogs like triclocarban.
- This is evident in compound 47d, where dimethyl groups synergize with a nitro substituent for anticancer activity .
- Electron-Withdrawing Groups: Analogs with cyano (6n) or trifluoromethyl () substituents exhibit altered electronic profiles, affecting hydrogen bonding and target affinity.
Antimicrobial and Antifungal Activity Comparisons
- Chlorinated Azetidinone Ureas (): Compounds like 4g and 4h, bearing ortho/para-chlorophenyl groups, show potent antifungal activity against C. albicans and A. niger (MIC = 62.5 µg/ml). The target compound’s dimethylphenyl group may reduce antifungal efficacy due to decreased electronegativity but could improve selectivity for bacterial targets.
- The target compound’s lack of heteroaromatic rings suggests divergent mechanisms.
Biological Activity
1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molar Mass : 234.70 g/mol
The compound features a urea functional group with chlorophenyl and dimethylphenyl substitutions, which are crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, potentially leading to altered metabolic processes.
- Receptor Binding : Preliminary studies suggest it may bind to receptors that modulate cellular responses, influencing processes such as apoptosis and cell proliferation .
Biological Activities
-
Anticancer Properties :
- The compound has shown promising results in inhibiting cancer cell lines, with reported IC₅₀ values indicating significant antiproliferative effects. For instance, in vitro studies demonstrated IC₅₀ values comparable to established anticancer agents like sorafenib .
- Specific case studies have highlighted its efficacy against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer), where it displayed potent inhibitory activity .
- Antimicrobial Activity :
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Urea : The reaction between suitable amines and isocyanates leads to the formation of the urea structure.
- Purification : The resultant product is purified through crystallization or chromatography to achieve a high purity level.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC₅₀ = 2.39 μM (A549) | |
| Antibacterial | Effective against multiple strains | |
| Antifungal | Demonstrated antifungal properties |
Notable Research Findings
- A study highlighted that modifications in the chemical structure can significantly influence the biological activity of similar compounds. For instance, the introduction of electron-donating groups was found to enhance anticancer potency .
- Another research effort focused on the structure-activity relationship (SAR), revealing that halogen substitutions could affect the compound's efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
